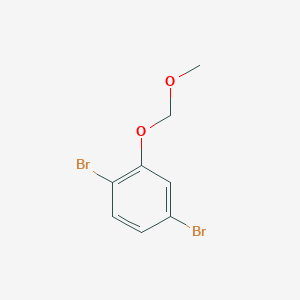

2,5-Dibromo-1-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDHZWTTGEKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene, a valuable intermediate in organic synthesis. The document details the strategic importance of the methoxymethyl (MOM) protecting group, the selection of starting materials, and a thorough, step-by-step protocol for the synthesis. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization and purification of the final product. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently and efficiently synthesize this versatile chemical building block.

Introduction: Strategic Importance and Applications

2,5-Dibromo-1-(methoxymethoxy)benzene serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl group, which is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic media, yet can be readily removed under acidic conditions.[1] This differential reactivity makes 2,5-Dibromo-1-(methoxymethoxy)benzene an ideal scaffold for the sequential introduction of different substituents, enabling the construction of intricate molecular architectures.

Retrosynthetic Analysis and Strategy

The synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene logically begins with the commercially available or readily synthesized 2,5-dibromophenol. The core of the synthetic strategy involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a common and effective method for masking the reactivity of phenols during subsequent synthetic transformations.[1]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromo-1-(methoxymethoxy)benzene

Foreword for the Modern Researcher

In the landscape of contemporary chemical research and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 2,5-Dibromo-1-(methoxymethoxy)benzene emerges as a molecule of significant interest, not for its widespread documentation, but for its potential as a versatile building block. Its structure, featuring a dibrominated benzene ring ortho- and para- to a methoxymethyl (MOM) ether, presents a unique combination of reactive sites. The bromine atoms serve as handles for a myriad of cross-coupling reactions, while the MOM group offers a stable yet readily cleavable protecting group for a phenolic oxygen.

Molecular Identity and Predicted Physicochemical Properties

2,5-Dibromo-1-(methoxymethoxy)benzene is a disubstituted aromatic ether. The core of its utility lies in the orthogonal reactivity of its functional groups.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₈H₈Br₂O₂ | Based on structure |

| Molecular Weight | 299.96 g/mol | Calculated from atomic weights |

| CAS Number | 97088-24-9 | [1] |

| Appearance | Likely a colorless to light yellow solid or oil | Analogy with similar substituted benzenes[2][3] |

| Melting Point | Not experimentally determined; likely a low-melting solid | Related dibromodimethoxybenzenes have melting points ranging from 87°C to 148°C[4][5] |

| Boiling Point | Not experimentally determined; expected to be >200°C at atmospheric pressure | High molecular weight and polarity suggest a high boiling point |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF) | Inferred from the nonpolar aromatic ring and ether functionalities[5] |

| Density | >1.5 g/mL | Presence of two bromine atoms significantly increases density |

Rationale Behind Property Predictions

The predictions in the table above are not arbitrary. The presence of two heavy bromine atoms on a small benzene ring will dominate the density, making it significantly denser than water. The methoxymethyl ether group, while adding some polarity, is not sufficient to confer significant water solubility. The melting point of aromatic compounds is highly dependent on crystal packing. Given the asymmetry of 2,5-Dibromo-1-(methoxymethoxy)benzene compared to a more symmetric analogue like 1,4-dibromo-2,5-dimethoxybenzene, a lower melting point might be anticipated due to less efficient crystal packing.

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis for 2,5-Dibromo-1-(methoxymethoxy)benzene is not prevalent in the literature, its preparation can be logically deduced from standard organic chemistry transformations.

Proposed Synthetic Route

The most direct route would involve the protection of 2,5-dibromophenol.

Sources

- 1. Benzene, 1,4-dibromo-2,5-bis(methoxymethoxy)- | 97088-24-9 [chemicalbook.com]

- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to 2,5-Dibromo-1-(methoxymethoxy)benzene: A Versatile Building Block for Complex Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-1-(methoxymethoxy)benzene, a key synthetic intermediate for researchers, chemists, and drug development professionals. The molecule's strategic design, featuring a methoxymethyl (MOM) protected phenol and two reactive bromine atoms, makes it an invaluable tool for constructing complex molecular architectures. This document details its chemical identity, physicochemical properties, synthesis protocols, and core reactivity. Emphasis is placed on the strategic application of its functional groups in sequential cross-coupling reactions and controlled deprotection steps, highlighting its utility in the fields of medicinal chemistry, materials science, and agrochemicals.

Introduction: Strategic Importance in Synthesis

In the landscape of multi-step organic synthesis, the efficiency and success of a campaign often hinge on the selection of appropriately functionalized building blocks. 2,5-Dibromo-1-(methoxymethoxy)benzene emerges as a pre-functionalized aromatic scaffold of significant value. Its utility is rooted in the orthogonal reactivity of its constituent parts:

-

Two Aryl Bromide Moieties: The bromine atoms, positioned para to each other, serve as versatile handles for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the sequential and regiocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[1]

-

A Protected Phenolic Hydroxyl: The phenolic oxygen is masked as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable to a wide range of nucleophilic, basic, and organometallic conditions commonly employed in cross-coupling reactions.[2][3] Critically, it can be selectively and cleanly removed under acidic conditions to liberate the free phenol for subsequent functionalization.[4][5]

This combination allows for a synthetic strategy where the aromatic core is elaborated via its bromine atoms, with the phenol remaining inert until its strategic unveiling is required. This guide will explore the practical aspects of utilizing this reagent, from its synthesis to its application in advanced synthetic workflows.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

Chemical Structure

The structure of 2,5-Dibromo-1-(methoxymethoxy)benzene consists of a benzene ring substituted with two bromine atoms at positions 2 and 5, and a methoxymethoxy group at position 1.

Caption: Chemical structure of 2,5-Dibromo-1-(methoxymethoxy)benzene.

Chemical Identifiers and Properties

While specific, experimentally verified data for this exact compound is not widely published, its core properties can be calculated. For context, properties of the closely related 1,4-Dibromo-2,5-dimethoxybenzene are provided for comparison.

| Property | Value (2,5-Dibromo-1-(methoxymethoxy)benzene) | Reference Compound: 1,4-Dibromo-2,5-dimethoxybenzene |

| CAS Number | Not assigned | 2674-34-2[6][7][8] |

| Molecular Formula | C₈H₈Br₂O₂ | C₈H₈Br₂O₂ |

| Molecular Weight | 299.96 g/mol | 295.96 g/mol [6][9][10] |

| Canonical SMILES | COC(OCC1=C(Br)C=C(Br)C=C1) | COC1=CC(=C(C=C1Br)OC)Br[7][8] |

| InChIKey | Not assigned | CHCLRVOURKGRSW-UHFFFAOYSA-N[6][7][8] |

| Appearance | - | White solid/crystals[7][9] |

| Melting Point | - | 144-148 °C[6] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc) | Insoluble in water[6][9] |

Synthesis and Characterization

The most direct and logical synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene involves the protection of the commercially available 2,5-dibromophenol. The choice of method reflects a balance between reagent hazard, reaction scale, and substrate compatibility.

Synthetic Workflow: Protection of 2,5-Dibromophenol

The reaction involves the deprotonation of the acidic phenol followed by nucleophilic attack on an electrophilic source of the "CH₂OCH₃" moiety. The most common laboratory method utilizes chloromethyl methyl ether (MOMCl).

Causality: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without competing in the reaction. Anhydrous conditions are critical as MOMCl is moisture-sensitive and the presence of water would hydrolyze the reagent and hinder the reaction.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: MOM Protection

-

Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,5-dibromophenol (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity upon adding the reagents.

-

Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise to the stirred solution.

-

Reagent Addition : Slowly add chloromethyl methyl ether (MOMCl, 1.2 equiv) to the mixture. Caution : MOMCl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[11]

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup : Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization (Predicted)

-

¹H NMR : Expect two distinct aromatic proton signals in the 7.0-7.5 ppm range, likely appearing as doublets. The methylene protons of the MOM group (-O-CH₂-O-) should appear as a sharp singlet around 5.2 ppm. The methyl protons (-O-CH₃) will be a singlet around 3.5 ppm.

-

¹³C NMR : Expect six aromatic carbon signals, two of which will be shifted downfield due to their attachment to bromine. The methylene carbon should appear around 95 ppm, and the methoxy carbon around 56 ppm.

-

Mass Spectrometry (EI) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.

Reactivity and Strategic Synthetic Utility

The true value of 2,5-Dibromo-1-(methoxymethoxy)benzene lies in its capacity for sequential, controlled functionalization.

Reactions at the Aryl-Bromine Bonds

The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C bonds (e.g., Suzuki, Stille, Sonogashira, Heck) and C-N/C-O bonds (Buchwald-Hartwig).[1][12]

Causality: The Suzuki-Miyaura coupling is often preferred in pharmaceutical development due to the relatively benign nature of its boronic acid reagents and byproducts. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃) to activate the boronic acid, and a suitable solvent system (e.g., Toluene/Water or Dioxane/Water).

Protocol: Suzuki-Miyaura Cross-Coupling (Monosubstitution)

-

Preparation : In a reaction vessel, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.5 equiv).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

-

Solvent and Degassing : Add a solvent mixture, such as toluene and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the mono-coupled product.

The remaining bromine atom on the product can then be subjected to a second, different coupling reaction, allowing for the synthesis of unsymmetrical bi- or terphenyl systems.

Deprotection: Unveiling the Phenol

The MOM group is reliably cleaved under acidic conditions.[4][5] This step is typically performed after the desired modifications at the C-Br positions have been completed.

Mechanism: The reaction proceeds via protonation of one of the ether oxygens, which activates the acetal system. Subsequent cleavage releases the free phenol and a stabilized carbocation, which is trapped by the solvent to form innocuous byproducts like formaldehyde and methanol.[4]

Protocol: Acid-Catalyzed MOM Deprotection

-

Dissolution : Dissolve the MOM-protected substrate (1.0 equiv) in a protic solvent like methanol or a THF/water mixture.

-

Acid Addition : Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or p-toluenesulfonic acid (PPTS).

-

Reaction : Stir the solution at room temperature for 2-8 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup : Neutralize the reaction carefully with a saturated aqueous NaHCO₃ solution.

-

Extraction and Purification : Extract the product with an organic solvent, wash with brine, dry, concentrate, and purify as necessary.

A Strategic Workflow Example

The power of this reagent is best illustrated by a multi-step sequence that leverages its orthogonal reactivity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. adichemistry.com [adichemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 1,3-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 13568220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Divergent Regioselective Functionalization of 2,5-Dibromo-1-(methoxymethoxy)benzene

Executive Summary

2,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry drug development. The strategic placement of two bromine atoms on a phenol core protected by a methoxymethyl (MOM) ether allows chemists to perform orthogonal, site-selective functionalizations. By manipulating the reaction conditions—leveraging either thermodynamic/kinetic control via directed metalation or steric control via transition-metal catalysis—researchers can selectively functionalize the C-2 or C-5 position without the need for complex protecting group manipulations.

Mechanistic Rationale: Synergism of Directing Groups and Sterics

The synthetic utility of this molecule relies on the distinct electronic and steric environments of its two halogenated sites:

-

Directed Ortho-Metalation (DoM) at C-2: The MOM group is a powerful . The oxygen lone pairs of the acetal linkage coordinate strongly with organolithium reagents (e.g., n-BuLi). This pre-coordination directs the metal-halogen exchange exclusively to the adjacent C-2 bromine, overriding the intrinsic electronic reactivity of the C-5 position[1].

-

Steric Control at C-5: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species is highly sensitive to steric congestion. Because the C-2 bromine is flanked by the bulky MOM ether, a catalyst with a large spatial footprint will preferentially undergo oxidative addition at the unhindered C-5 position[2].

Quantitative Data Summarization

The following table summarizes the expected regioselectivity and yields based on the chosen synthetic pathway.

| Reaction Pathway | Reagents / Catalyst | Primary Reaction Site | Yield (%) | Regioselectivity Ratio |

| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | C-2 (ortho to MOM) | 85–92% | >95:5 (C2:C5) |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, ArB(OH)₂, Base | C-5 (steric control) | 78–88% | 90:10 (C5:C2) |

| Kumada Coupling | Pd(PPh₃)₄, ArMgBr | C-5 (steric control) | 75–82% | 85:15 (C5:C2) |

Divergent Synthetic Workflows

Divergent regioselective functionalization of 2,5-dibromo-1-(methoxymethoxy)benzene.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-2 Formylation via Lithium-Halogen Exchange

This protocol leverages the1[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) and anhydrous THF (0.2 M).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the pre-cooled inner wall of the flask over 10 minutes.

-

Causality: Dropwise addition down the chilled glass prevents localized exothermic micro-environments. Strict thermal control (-78 °C) is mandatory to suppress the "halogen dance" rearrangement—an undesired isomerization where the lithium atom migrates to adjacent carbons.

-

-

Electrophilic Trapping: Stir for 30 minutes, then add anhydrous DMF (1.5 equiv) rapidly. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

System Validation (In-Process Control): Prior to adding the DMF (Step 4), extract a 0.1 mL reaction aliquot and quench it with D₂O. Analyze the aliquot via GC-MS. The system is validated when a single peak corresponding to the mono-debrominated, mono-deuterated mass (m/z ~217) is observed. If unreacted starting material remains, the lithiation time must be extended.

Protocol B: Site-Selective C-5 Suzuki-Miyaura Cross-Coupling

This protocol utilizes2[2] strictly to the C-5 position.

Step-by-Step Methodology:

-

Preparation: In a microwave vial or sealed tube, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with argon for 5 minutes and seal.

-

Causality: The selection of Pd(dppf)Cl₂ is deliberate. The large bite angle of the dppf ligand creates a sterically demanding Pd(0) active species. Because the C-2 bromine is flanked by the bulky MOM ether, oxidative addition is sterically restricted, forcing the catalyst to react exclusively at the unhindered C-5 position.

-

-

Heating: Heat the reaction mixture to 80 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with water, and extract with CH₂Cl₂. Filter through a pad of Celite to remove palladium black, then concentrate the filtrate.

System Validation (In-Process Control): Analyze the reaction mixture via UPLC-MS at 2-hour intervals. The system is validated when the starting material peak (m/z ~296) is entirely replaced by the mono-coupled product mass. The complete absence of a di-arylated product mass confirms the fidelity of the steric control.

Protocol C: Global Deprotection of the MOM Ether

Following functionalization, the3[3] to reveal the free phenol.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the MOM-protected intermediate (1.0 equiv) in Methanol (0.2 M).

-

Acidic Cleavage: Add 3M aqueous HCl (5.0 equiv).

-

Causality: The MOM ether is an acetal. Aqueous HCl protonates the methoxy oxygen, turning it into a leaving group. This is expelled to form a resonance-stabilized oxonium ion. Subsequent hydrolysis yields the free phenol, releasing formaldehyde and methanol as volatile byproducts.

-

-

Heating: Stir the mixture at 50 °C for 4 hours.

-

Workup: Concentrate the methanol under reduced pressure. Neutralize the aqueous residue with saturated NaHCO₃ and extract with EtOAc.

System Validation (In-Process Control): Monitor the deprotection via TLC (Hexanes/EtOAc 4:1). The cleavage of the lipophilic MOM group results in a highly polar phenol that significantly lowers the Rf value. Staining the TLC plate with Phosphomolybdic Acid (PMA) will yield a dark blue spot upon heating, validating the unmasking of the free phenolic hydroxyl group.

References

-

Benchchem Product Documentation : 2,5-Dibromo-1-(methoxymethoxy)benzene. Benchchem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wU_XYSa05hh5niysYQz_9oWKJnTfXPO7to7PUJ4fklADHV84EW2j84X2dHeL6AsEpYVrwCIYiB0leMvImCC-t96fnA565U2Bik6uhSM5PMZ9qsgJODLrMXrTevdsvn-b1kBb2w==][3]

-

Sigma-Aldrich Product Specifications : Dibromo benzene (CAS No.: 2271442-85-2). Sigma-Aldrich.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0dUsZBDSsrBNTwhdkIVm6NXCc2B0r-W7mvD3zqdZ09birbRbfBA_Fpc92MEHYqYErB3df2akFcYlB7-xlWGHEtsupzy4gfvoo0POEkpe7FndJQr9qsd4Fc60eK_h6yH_jbt7fAdzDXS2ZEzFA4y4bH0qjxTXvnuWJT1D8SG6QSVCEGBOmgsCRM2n8qWxWmL-VLcHqIKD_VbAotesneK3-8cZEhoZgPjRYvmxNkkWlCipRrtGfePvATkjZjD66Isje8UKS5z3Xy9_bCqYQg==]

-

Chemical Communications (RSC Publishing) : Oligoarenes as molecular backbones of catalysts: synthesis and applications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcCgcOzxo6ffd1TjF0bnKaMgVG-7kNtVavO8mon47CTtsoDDzMsbov6whl5rFoZhoKaJOkoLpreaHwiBGGmME9bCKl80D93V0ojHJ4AMnGfzxcdrEQC6p9JC04rT64nwhCkTlQ8_P7bgeudoJTg2KBUy4fD7VUvA==]

-

MDPI Molecules : Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmJ4qMSF7bahQCLnkbBK9NJLTHpE3tV_Wng26W5HhKu7XO_y6KIC0ESJwlIYZLfRYvbrNpM84GHb2ckSA2_GlmWacgbADJWHeuYHPX2ApJGPYF9Cvk7hOv1_0pUijsyFBP][2]

-

Arkivoc : Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uclFZAFB2MTrQ8h-lThR0vHHNCi-x5a1CfBmumNo-f5DBXcJldj8jk23jCnCkqgWoMxTfIDPUnyajVYQHGSlNsmoM7pUl72XWdjBdd9asv1Zl-G8wK8TsohR91U_-UDUZrGe][1]

Sources

"Suzuki coupling with 2,5-Dibromo-1-(methoxymethoxy)benzene"

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene (1) . This scaffold is a critical intermediate for synthesizing non-symmetrical terphenyls and poly-phenylene derivatives used in drug discovery and organic electronics.

The presence of the methoxymethoxy (MOM) protecting group and two chemically distinct bromine atoms presents a unique challenge and opportunity. This note provides an evidence-based strategy to achieve regioselective mono-coupling at the C5 position or exhaustive bis-coupling , governed by steric and electronic differentiation.

Chemical Profile & Reactivity Analysis

The Substrate

-

Compound: 2,5-Dibromo-1-(methoxymethoxy)benzene

-

Role: Protected hydroquinone derivative / Electrophile.

-

Protecting Group: Methoxymethyl ether (MOM). Stable to basic Suzuki conditions; labile to acidic hydrolysis.

Regioselectivity Logic (The "Why")

To design a self-validating protocol, one must understand the reactivity hierarchy of the two bromine atoms.

-

Steric Hinderance:

-

C2-Br (Ortho): Located ortho to the bulky MOM group. High steric impedance retards the approach of the active Pd(0) species.

-

C5-Br (Meta): Located meta to the MOM group. Significantly more accessible.[1]

-

-

Electronic Effects (Oxidative Addition):

-

The MOM group is an electron-donating group (EDG).

-

C2 Position: Receives strong electron density via resonance and induction. This makes the C2-Br bond more electron-rich, thereby deactivating it toward oxidative addition (which favors electron-deficient electrophiles).

-

C5 Position: Affected primarily by induction (weak). It remains relatively more electron-deficient compared to C2.

-

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (C5-Arylation)

Objective: Isolate the 5-aryl-2-bromo-1-(methoxymethoxy)benzene with >90% regioselectivity.

Reagents:

-

Substrate: 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Water.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask or Schlenk tube. Cool under Argon flow.

-

Charging: Add the substrate (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd catalyst (3 mol%) to the flask.

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

-

Note: The biphasic system requires vigorous stirring (1000 rpm).

-

-

Reaction: Heat the mixture to 60–70°C .

-

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of C2 activation (bis-coupling).

-

-

Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the disappearance of the starting material. The mono-product usually appears less polar than the bis-product but more polar than the starting dibromide (depending on the aryl group).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Optimization of Mono-Coupling Conditions

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome |

| Solvent | DME / H₂O (4:1) | Toluene / EtOH / H₂O | DME gives better solubility for polar boronic acids. |

| Base | Na₂CO₃ (Weak) | K₃PO₄ (Strong) | Strong bases (K₃PO₄) promote bis-coupling; avoid for mono-step. |

| Temp | 60°C | 90°C | 90°C leads to ~15% bis-product impurity. |

| Ligand | PPh₃ (Standard) | SPhos (Bulky) | SPhos is too active; reduces selectivity. Use PPh₃. |

Protocol B: Exhaustive Bis-Coupling (Synthesis of Terphenyls)

Objective: Install two different aryl groups (sequentially) or two identical groups simultaneously.

Scenario 1: Sequential Coupling (after Protocol A)

-

Take the purified Mono-product (C5-arylated).

-

Add Second Boronic Acid (1.5 equiv).

-

Catalyst: Use a more active catalyst system, e.g., Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dtbpf)Cl₂.

-

Base: K₃PO₄ (3.0 equiv).

-

Temperature: Reflux (90–100°C) in Toluene/Water or Dioxane/Water.

-

Reasoning: The remaining C2-Br is deactivated and sterically hindered. High energy (heat) and electron-rich, bulky ligands (SPhos, XPhos) are required to force oxidative addition at this position.

-

Scenario 2: Symmetric Bis-Coupling (One-Pot)

-

Substrate (1.0 equiv) + Arylboronic Acid (2.5 - 3.0 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: Cs₂CO₃ or K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (100°C, 12-18h).

Protocol C: MOM Deprotection

Objective: Reveal the free phenol.

-

Dissolve the coupled product in MeOH or CH₂Cl₂.

-

Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (few drops) if in MeOH.

-

Alternative: TFA/CH₂Cl₂ (1:1) at 0°C if the biaryl linkage is acid-sensitive (rare).

-

-

Stir at RT for 1-4 hours.

-

Neutralize with sat. NaHCO₃ and extract.

Troubleshooting & Self-Validation

-

Problem: Low conversion of the C2-bromide (Second coupling fails).

-

Problem: Poor Regioselectivity (Mixture of C2 and C5 products in Protocol A).

Workflow Visualization

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. (Highlighting steric control in dibromoarenes). Link

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Regioselective Synthesis of Bromoanisoles and Derivatives. Link

-

Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. (Discussion on electronic effects in oxidative addition). Link

- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for MOM protection/deprotection).

Sources

Application Note: Strategic Amination of 2,5-Dibromo-1-(methoxymethoxy)benzene

Executive Summary

This guide details the catalytic protocols for the Buchwald-Hartwig amination of 2,5-Dibromo-1-(methoxymethoxy)benzene . This substrate presents a classic challenge in cross-coupling: distinguishing between two chemically distinct halogen sites on an electron-rich arene.[1]

The methoxymethoxy (MOM) group at the C1 position exerts a profound steric and electronic influence, deactivating the ortho-bromide (C2) while leaving the meta-bromide (C5) relatively accessible. This application note provides two distinct workflows:

-

Protocol A (Kinetic Control): Selective mono-amination at the C5 position.[2]

-

Protocol B (Thermodynamic Forcing): Exhaustive bis-amination at both C2 and C5 positions.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains two electrophilic sites (aryl bromides). Selectivity is governed by the interplay of Steric Hindrance and Electronic Deactivation .

-

Site C5 (Target for Mono-Amination): Located meta to the MOM group. It is sterically unencumbered and electronically less enriched than C2, making it the kinetically favored site for oxidative addition.

-

Site C2 (Target for Bis-Amination): Located ortho to the MOM group. The MOM ether oxygen donates electron density via resonance, increasing the energy barrier for oxidative addition of the Pd(0) species. Furthermore, the steric bulk of the acetal-like MOM group hinders the approach of the catalyst.

Visualization: Selectivity Decision Tree

The following diagram illustrates the divergent pathways based on ligand and temperature selection.

Figure 1: Decision tree for selecting reaction conditions based on the desired amination outcome.

Experimental Protocols

Protocol A: Site-Selective Mono-Amination (C5)

Objective: Couple an amine exclusively at the C5 position while retaining the C2-bromide for future functionalization.

The "Self-Validating" Logic:

-

Ligand Choice: Xantphos is used.[3][4] Its large bite angle favors reductive elimination, but its rigidity prevents the formation of the bis-ligated species required for the difficult oxidative addition at the crowded C2 site under mild conditions.

-

Stoichiometry: Strict control (1.05 equiv) prevents "bleed-over" into the second amination.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | Purity >98% essential |

| Amine | 1.05 | Nucleophile | Primary or Secondary |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Stable Pd(II) source |

| Xantphos | 0.03 (3 mol%) | Ligand | Large bite angle (111°) |

| Cs₂CO₃ | 1.5 | Base | Milder than NaOtBu; protects MOM |

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed |

Step-by-Step Workflow

-

Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) to a reaction vial.

-

Solvate: Add 2 mL of anhydrous Toluene. Stir at RT for 5 mins to pre-form the active catalyst (solution turns yellow/orange).

-

Substrate Addition: Add 2,5-Dibromo-1-(methoxymethoxy)benzene (296 mg, 1.0 mmol), the target Amine (1.05 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

-

Reaction: Seal the vial and heat to 80°C . Stir vigorously (1000 rpm).

-

Validation (TLC/LCMS): Check at 4 hours.

-

Success Marker: Disappearance of starting material.[5] Appearance of a single new spot (Mono-product).

-

Failure Marker: Appearance of a lower Rf spot (Bis-product) indicates temperature was too high or excess amine was used.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Exhaustive Bis-Amination (C2 & C5)

Objective: Install amino groups at both positions, often for conjugated polymer synthesis or tri-arylamine derivatives.

The "Self-Validating" Logic:

-

Ligand Choice: S-Phos or RuPhos . These bulky, electron-rich biaryl phosphines create a highly active Pd(0) species capable of overcoming the steric hindrance at C2.

-

Base: NaOtBu .[1] A stronger base facilitates the deprotonation of the amine-Pd complex, accelerating the catalytic turnover.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | |

| Amine | 2.5 - 3.0 | Nucleophile | Excess required |

| Pd₂(dba)₃ | 0.025 (5 mol% Pd) | Pre-catalyst | Pd(0) source |

| S-Phos | 0.10 (10 mol%) | Ligand | High activity for hindered substrates |

| NaOtBu | 3.0 | Base | Strong base |

| Toluene | [0.15 M] | Solvent | Anhydrous |

Step-by-Step Workflow

-

Charge: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), S-Phos (41 mg, 0.10 mmol), and NaOtBu (288 mg, 3.0 mmol) to a Schlenk tube.

-

Solvate: Add Toluene (6.5 mL).

-

Add Reactants: Add Substrate (1.0 mmol) and Amine (2.5 mmol).

-

Reaction: Heat to 100-110°C for 12–18 hours.

-

Validation:

-

Monitoring: The reaction will pass through the mono-aminated intermediate. The reaction is complete only when the mono-intermediate (usually mid-polarity) is fully converted to the bis-product (usually most polar/fluorescent).

-

-

Workup: Standard Celite filtration. Caution: Ensure the crude mixture is not exposed to acidic water, as the MOM group can hydrolyze, leading to oxidation of the resulting hydroquinone.

Troubleshooting & "Self-Validating" Controls

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| MOM Cleavage | Acidic workup or trace acid in solvent. | Use buffered aqueous workup (pH 7-8). Ensure CDCl₃ for NMR is neutralized (pass through basic alumina). |

| Dehalogenation (Ar-H formed) | Switch to a ligand that speeds up reductive elimination (e.g., from BINAP to DavePhos). Increase Amine concentration. | |

| Stalled Mono-Product (In Protocol B) | Catalyst death or steric wall. | Add a second portion of catalyst (Pd + Ligand) after 12h. Switch to BrettPhos for primary amines. |

Catalytic Cycle Visualization

The following diagram highlights the critical interference of the MOM group during the catalytic cycle.

Figure 2: Catalytic cycle highlighting the kinetic differentiation between the C5 and C2 positions.

References

-

Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[3] [Link]

- Context: Authoritative guide on ligand selection (S-Phos vs Xantphos) for specific steric challenges.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][6][7][8][9][10] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

-

Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217-7218. [Link]

-

Context: Discusses the use of chelating bisphosphines (like DPPF/Xantphos analogues) to control selectivity.[3]

-

-

Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. [Link]

- Context: Standard reference for the stability of Methoxymethoxy (MOM)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Palladium catalysis for the synthesis of hydrophobic C-6 and C-2 aryl 2'-deoxynucleosides. Comparison of C-C versus C-N bond formation as well as C-6 versus C-2 reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

Application Note: Site-Selective Cross-Coupling Strategies for 2,5-Dibromo-1-(methoxymethoxy)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

In the design of complex, multi-substituted aromatic scaffolds for drug discovery, 2,5-dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) presents a classic yet highly exploitable regioselectivity challenge [1]. The molecule possesses two carbon-bromine bonds with distinct steric and electronic environments. Differentiating these two sites is critical for the iterative synthesis of oligoarenes and targeted pharmacophores [3].

The methoxymethoxy (MOM) ether serves a dual purpose: it is a robust protecting group that withstands highly basic cross-coupling conditions, and it acts as a powerful stereoelectronic director. As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity:

-

C5-Bromine (Steric Control): Positioned para to the MOM ether, the C5-Br bond is sterically unencumbered. It is the kinetically favored site for oxidative addition by low-valent, bulky palladium species.

-

C2-Bromine (Coordination Control): Positioned ortho to the MOM ether, the C2-Br bond is sterically hindered. However, the oxygen atoms of the MOM group possess Lewis basic lone pairs that can coordinate with Lewis acidic metals (e.g., Li⁺). This enables thermodynamically driven, directed metalation or specialized catalyst-controlled cross-coupling [2].

By carefully selecting the catalytic system and reaction conditions, researchers can dictate which bromine atom undergoes functionalization, effectively turning a symmetrical-looking dihalide into a highly programmable synthetic module.

Mechanistic Causality & Self-Validating Analytical Systems

The Causality of Ligand Selection

Standard cross-coupling at the C5 position relies on the steric bulk of the phosphine ligand. When utilizing catalysts like Pd(dppf)Cl₂ , the large bite angle and spatial volume of the 1,1'-bis(diphenylphosphino)ferrocene ligand exacerbate the steric differences between the C2 and C5 positions. The Pd(0) center is physically blocked from inserting into the C2-Br bond by the adjacent MOM group, driving >95% selectivity for the C5 position.

Conversely, functionalizing the C2 position requires bypassing this steric penalty. The most reliable method is leveraging the Complex Induced Proximity Effect (CIPE) . By treating the substrate with n-butyllithium at cryogenic temperatures, the lithium cation coordinates to the MOM oxygens, directing the nucleophilic alkyl-lithium precisely to the C2-Br bond for rapid lithium-halogen exchange. The resulting aryllithium can then be transmetalated to zinc for a highly selective Negishi coupling.

Establishing a Self-Validating System

To ensure experimental integrity, every regioselective protocol must be a self-validating system. While LC-MS will confirm the mass of the mono-coupled product, it cannot differentiate between C2 and C5 regioisomers.

-

Validation Protocol: Incorporate a 2D NOESY NMR experiment into your analytical workflow.

-

Interpretation: A strong Nuclear Overhauser Effect (NOE) cross-peak between the MOM methylene protons (singlet, ~5.2 ppm) and the newly introduced aryl/alkyl group confirms C2-functionalization . The absence of this cross-peak, coupled with an NOE to the isolated C6 aromatic proton, definitively validates C5-functionalization .

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the chosen reaction pathway and catalytic system.

| Reaction Strategy | Reagents & Catalyst System | Temp. | Primary Reactive Site | Regiomeric Ratio (Major:Minor) | Typical Isolated Yield |

| Steric-Controlled Suzuki | Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂ | 80 °C | C5 (para to MOM) | > 95:5 | 75–85% |

| Directed Li-Halogen Exchange | 1. n-BuLi, THF 2. Electrophile (e.g., DMF) | -78 °C | C2 (ortho to MOM) | > 98:2 | 80–90% |

| Directed Negishi Coupling | 1. n-BuLi 2. ZnCl₂ 3. Pd(PPh₃)₄, Ar-I | -78 °C to 60 °C | C2 (ortho to MOM) | > 90:10 | 65–80% |

Reaction Pathway Visualization

Caption: Divergent site-selective functionalization pathways for 2,5-dibromo-1-(methoxymethoxy)benzene.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Steric Control)

This protocol leverages the steric bulk of the dppf ligand to force oxidative addition at the less hindered C5 position.

Reagents:

-

2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.05 equiv, 1.05 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 2,5-dibromo-1-(methoxymethoxy)benzene, the arylboronic acid, and K₂CO₃.

-

Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with ultra-pure Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen; residual O₂ will lead to homocoupling of the boronic acid and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12–16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.

Protocol B: C2-Selective Negishi Coupling (Coordination Control)

This protocol utilizes the MOM ether to direct lithium-halogen exchange exclusively to the C2 position, followed by transmetalation and cross-coupling.

Reagents:

-

2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv, 1.0 mmol)

-

n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 1.05 mmol)

-

Zinc chloride (ZnCl₂, 1.0 M in THF, 1.2 equiv, 1.2 mmol)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

Aryl iodide (0.95 equiv, 0.95 mmol)

-

Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology:

-

Lithiation: Dissolve the dibromoarene in anhydrous THF in a flame-dried flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Exchange: Dropwise add n-BuLi over 5 minutes. Stir at -78 °C for 30 minutes. Causality: The MOM group coordinates the Li⁺, accelerating the exchange at C2 while preventing the formation of benzyne intermediates.

-

Transmetalation: Add anhydrous ZnCl₂ solution dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. This generates the stable C2-arylzinc species.

-

Cross-Coupling: To the resulting solution, add the aryl iodide and Pd(PPh₃)₄. Heat the mixture to 60 °C for 8 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Et₂O (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography to isolate the C2-arylated product. Validate regiochemistry via 2D NOESY NMR.

References

-

Suzuki, K., & Sugimoto, H. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4(3), 308-327. Available at:[Link]

-

Shibata, T., et al. (2008). "Oligoarenes as molecular backbones of catalysts: synthesis and applications." Chemical Communications, (37), 4399-4417. Available at:[Link]

Application Note: Chemoselective Deprotection of the MOM Group in 2,5-Dibromo-1-(methoxymethoxy)benzene

Executive Summary

This guide details the deprotection of the methoxymethyl (MOM) ether group from 2,5-Dibromo-1-(methoxymethoxy)benzene to yield 2,5-dibromophenol . While MOM ethers are robust protecting groups stable to basic conditions (e.g., lithiation, Suzuki coupling), their removal from electron-deficient arenes requires specific attention to acid strength and solvent choice.

The presence of two bromine atoms on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the acetal oxygens, rendering them less basic and harder to protonate compared to electron-rich substrates. However, once protonated, the cleavage is facilitated by the stability of the resulting 2,5-dibromophenoxide leaving group. This guide presents three validated protocols ranging from standard hydrolytic conditions to anhydrous Lewis acid-mediated cleavage.

Mechanistic Insight & Strategy

The Chemical Challenge

The deprotection follows an acid-catalyzed hydrolysis mechanism (A1 or A-AL1).

-

Protonation: The ether oxygen is protonated by the acid.

-

Rate-Limiting Step: Dissociation of the phenol to generate an oxocarbenium ion.

-

Hydrolysis: Water attacks the oxocarbenium ion, releasing formaldehyde and methanol.

Impact of Bromine Substituents:

-

Deactivation: The electron-withdrawing Br atoms reduce the electron density on the ether oxygen, increasing the activation energy for the initial protonation step.

-

Leaving Group Ability: Conversely, the resulting 2,5-dibromophenol is significantly more acidic (pKa ~ 6-7) than unsubstituted phenol (pKa 10), making it an excellent leaving group.

Reaction Pathway Visualization

Figure 1: Acid-catalyzed hydrolysis pathway of aromatic MOM ethers.

Methodology Selection

Three distinct methodologies are recommended based on available reagents and downstream requirements.

| Method | Reagents | Conditions | Pros | Cons |

| A (Standard) | Conc. HCl / Methanol | 40°C - Reflux | Robust, cost-effective, high yield. | Requires aqueous workup; not suitable for acid-labile side groups. |

| B (Volatile) | TFA / DCM | 0°C - RT | Homogeneous, easy workup (evaporation). | TFA is expensive; traces can remain. |

| C (Anhydrous) | TMSBr / DCM | -78°C - 0°C | Mild, strictly anhydrous, highly selective. | Reagent sensitive to moisture; requires inert atmosphere. |

Detailed Experimental Protocols

Protocol A: Hydrolytic Deprotection (Standard)

Best for: Routine synthesis where the substrate has no other acid-sensitive groups.

Reagents:

-

Substrate: 2,5-Dibromo-1-(methoxymethoxy)benzene[1]

-

Solvent: Methanol (MeOH) or THF/MeOH (1:1) for solubility

-

Reagent: Concentrated Hydrochloric Acid (37% HCl)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the MOM ether in 5 mL of Methanol. If solubility is poor, use a 1:1 mixture of THF and Methanol.

-

Acidification: Add 0.5 mL of concentrated HCl dropwise while stirring.

-

Reaction: Heat the mixture to 40–50°C. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.7) should disappear, and the phenol (Rf ~0.4) should appear.

-

Note: Due to the electron-deficient ring, this may take 2–6 hours, longer than typical phenols.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Anhydrous Cleavage (TMSBr)

Best for: Substrates containing esters or other groups sensitive to aqueous acid.

Reagents:

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

-

Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM. Cool to 0°C.[2]

-

Addition: Add TMSBr (1.2 – 1.5 equiv) dropwise via syringe.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

-

Quench: Add 2 mL of water or MeOH to hydrolyze the transient silyl ether.

-

Workup: Dilute with DCM, wash with NaHCO₃ and Brine. Dry and concentrate.

Quality Control & Troubleshooting

Analytical Validation

-

TLC: The product (phenol) will be more polar than the starting MOM ether. It will also stain strongly with FeCl₃ (purple/red) or PMA, whereas the MOM ether will not stain with FeCl₃.

-

1H NMR:

-

Disappearance: Look for the loss of the MOM singlet (~3.4 ppm, -OCH₃) and the methylene singlet (~5.1-5.2 ppm, -OCH₂O-).

-

Appearance: A broad singlet for the phenolic -OH (usually 5.0–6.0 ppm, exchangeable with D₂O).

-

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| No Reaction (SM remains) | Acid too weak or temp too low. | Switch from dilute HCl to Conc. HCl or heat to reflux (65°C). |

| New Spot (Non-polar) | Bromine migration (rare) or methylation. | Ensure methanol is not reacting; switch to THF/Water/HCl system. |

| Black/Tar formation | Oxidation of phenol. | Perform reaction under Nitrogen; add antioxidant (e.g., BHT) during workup. |

Workflow Diagram

Figure 2: Decision matrix and workflow for the deprotection process.

Safety & Handling

-

2,5-Dibromophenol: Toxic if swallowed and a skin irritant. Phenols can cause chemical burns. Wear proper PPE (gloves, goggles).

-

TMSBr: Reacts violently with water to release HBr gas. Handle in a fume hood.

-

Waste: All halogenated waste must be disposed of in the appropriate halogenated organic waste stream.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for MOM cleavage conditions).

-

Han, J. H., Kwon, Y. E., & Ryu, D. H. (2010).[9] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[9] Tetrahedron, 66(8), 1673-1677.

-

Nishimura, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.[2][10] Journal of Organic Chemistry.

-

BenchChem. (2025).[3] Methoxymethyl (MOM) Ether Protecting Group - Technical Support.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109320403A - A kind of preparation method of 2,5-dibromophenol - Google Patents [patents.google.com]

- 8. MOM Ethers [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

"synthesis of biaryl compounds using 2,5-Dibromo-1-(methoxymethoxy)benzene"

Application Note: Site-Selective Synthesis of Biaryl and Terphenyl Scaffolds using 2,5-Dibromo-1-(methoxymethoxy)benzene

Executive Summary

This guide details the strategic utilization of 2,5-Dibromo-1-(methoxymethoxy)benzene as a linchpin scaffold for constructing unsymmetrical biaryl and terphenyl compounds. Unlike symmetrical dihalides, this building block offers two chemically distinct electrophilic sites. By exploiting the steric and electronic differentiation between the C2 (ortho) and C5 (meta) positions, researchers can program the sequential assembly of complex aromatic architectures with high fidelity. This protocol is essential for medicinal chemists designing polysubstituted pharmacophores and materials scientists developing liquid crystals or OLED materials.

Strategic Analysis: The Regioselectivity Logic

The utility of 2,5-Dibromo-1-(methoxymethoxy)benzene lies in the inherent reactivity difference between its two bromine atoms. Successful execution of this protocol relies on understanding two governing principles:

-

Steric Differentiation: The bromine at C2 is ortho to the methoxymethoxy (MOM) group. The MOM group, being relatively bulky, imposes significant steric hindrance, retarding the approach of the palladium catalyst. The bromine at C5 is meta to the MOM group and is sterically accessible.

-

Electronic Activation: The MOM group is an electron-donating group (EDG) via resonance. It increases electron density primarily at the ortho (C2) and para (C4) positions. Palladium-catalyzed oxidative addition (the rate-determining step) is generally faster at electron-deficient centers. Consequently, the C5 position, which does not receive resonance donation (and is inductively deactivated by the oxygen), is more electrophilic than the electron-rich C2 position.

Figure 1: Mechanistic basis for site-selective coupling at C5 over C2.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Preparation of 2,5-Dibromo-1-(methoxymethoxy)benzene from 2,5-dibromophenol.

Reagents:

-

2,5-Dibromophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Dissolve 2,5-dibromophenol in anhydrous DCM (0.2 M concentration). -

Base Addition: Cool the solution to 0°C. Add DIPEA dropwise via syringe. Stir for 10 minutes.

-

Protection: Add MOM-Cl dropwise over 15 minutes. Note: Fuming may occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

-

Yield Expectation: >90% as a colorless oil/solid.

-

Protocol B: Site-Selective Suzuki Coupling (C5-Arylation)

Targeting the meta-position to generate biaryls.

Reagents:

-

2,5-Dibromo-1-(MOM)benzene (1.0 equiv)

-

Aryl Boronic Acid (

) (1.05 equiv) - (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,2-Dimethoxyethane (DME)/Water.

Procedure:

-

Degassing: In a Schlenk tube, combine the dibromide, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed solvents and base solution via syringe.

-

Temperature Control: Heat the reaction to 60–70°C .

-

Critical Checkpoint: Do not reflux initially. Higher temperatures (>90°C) may promote double coupling. Monitor consumption of starting material by HPLC or TLC.

-

-

Completion: Once the starting material is consumed (typically 4–8 hours), cool to RT.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry (

) and concentrate. -

Purification: Flash chromatography. The mono-coupled product (C5) usually elutes after the starting material but before any bis-coupled byproduct.

Data Summary: Regioselectivity Trends

| Parameter | Condition A (Recommended) | Condition B (Aggressive) |

| Catalyst | ||

| Temp | 60°C | 100°C (Reflux) |

| Stoichiometry | 1.05 equiv Boronic Acid | 1.5+ equiv Boronic Acid |

| Selectivity (C5:C2) | >20:1 | ~5:1 |

| Outcome | Mono-arylation (C5) | Mixture of Mono/Bis |

Protocol C: Synthesis of Terphenyls (C2-Arylation)

Coupling the sterically hindered ortho-position.

Reagents:

-

5-Aryl-2-bromo-1-(MOM)benzene (Product from Protocol B) (1.0 equiv)[1][2]

-

Aryl Boronic Acid (

) (1.5 equiv) -

(5 mol%) + SPhos (10 mol%) OR

- (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Catalyst Choice: The C2 position is hindered. Standard

may be sluggish. Use a catalyst system with bulky, electron-rich ligands like SPhos or XPhos to facilitate oxidative addition at the hindered center.[2] -

Reaction: Combine reagents in a sealed vial under Argon.

-

Heating: Heat to 100–110°C (vigorous reflux) for 12–24 hours.

-

Workup & Purification: Standard aqueous workup and silica chromatography.

Protocol D: MOM Deprotection

Revealing the phenol handle.

Reagents:

-

MOM-protected biaryl/terphenyl

-

6M HCl or Trifluoroacetic acid (TFA)

-

Methanol (MeOH) or DCM

Procedure:

-

Dissolve the substrate in MeOH.

-

Add 6M HCl (approx. 10% of total volume).

-

Stir at 50°C for 1–2 hours.

-

Neutralize with

, extract, and purify. The resulting phenol is ready for further derivatization (e.g., triflation for a third coupling or etherification).

Visual Workflow

Figure 2: Step-by-step synthetic pathway from starting phenol to terphenyl.

Troubleshooting & Optimization

-

Loss of Selectivity: If you observe significant amounts of bis-coupled product in Step 2, lower the reaction temperature to 50°C and ensure the boronic acid is added slowly (syringe pump addition over 1 hour).

-

Stalled C2 Coupling: If the second coupling (Step 3) is incomplete, switch to Pd-PEPPSI-IPr or Pd2(dba)3/XPhos . These catalysts are specifically designed for sterically hindered substrates.

-

MOM Stability: Ensure the coupling conditions are basic (

,

References

-

Regioselective Suzuki Couplings of Polyhaloarenes

-

Handy, S. T., & Zhang, Y. (2006). "Regioselective Suzuki couplings of dihalopyridines and dihaloquinolines." Chemical Communications.[3]

- Note: Establishes the general rule that C-Br bonds at electron-deficient positions react faster.

-

-

Electronic Effects in Pd-Catalyzed Coupling

-

Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Use of SPhos/XPhos for Hindered Substrates

- Altman, R. A., & Buchwald, S. W. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands.

-

MOM Protection Protocols

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

Sources

Application Note: 2,5-Dibromo-1-(methoxymethoxy)benzene as a Versatile Building Block for Pharmaceutical Synthesis

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the ability to selectively functionalize multi-halogenated aromatic rings is a critical determinant of synthetic efficiency. 2,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) serves as a highly versatile, bifunctional building block. By leveraging the unique electronic and steric properties of the methoxymethoxy (MOM) protecting group, chemists can achieve orthogonal regioselectivity. This guide details the mechanistic rationale and validated protocols for selectively functionalizing either the C2 or C5 position of this scaffold, enabling the divergent synthesis of complex biaryls and functionalized heterocycles.

Mechanistic Rationale: Orthogonal Regioselectivity

The true value of 2,5-dibromo-1-(methoxymethoxy)benzene lies in the divergent reactivity of its two bromine atoms. The regiocontrol is dictated by the choice of reaction paradigm:

Pathway A: Halogen-Lithium Exchange (HLE) at C2

When treated with an organolithium reagent (e.g., n-BuLi), the reaction is governed by the Complex Induced Proximity Effect (CIPE) . The lone pairs on the oxygen atoms of the MOM group coordinate with the lithium cation. This pre-equilibrium complex directs the organolithium species exclusively to the sterically hindered but electronically activated C2-bromine (ortho to the MOM group). This phenomenon allows for near-perfect regiocontrol during formylation, carboxylation, or borylation [1].

Pathway B: Palladium-Catalyzed Cross-Coupling at C5

Conversely, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are primarily governed by steric differentiation during the oxidative addition step. Standard bidentate phosphine ligands, such as dppf, create a bulky Pd(0) active species. The steric bulk of the adjacent MOM ether heavily shields the C2-bromine, making the C5-bromine (meta to the MOM group) the kinetically favored site for oxidative addition. This allows for selective C5-arylation without disturbing the C2-bromine [2].

Figure 1: Orthogonal regioselective pathways of 2,5-Dibromo-1-(methoxymethoxy)benzene.

Quantitative Data: Regioselectivity Comparison

The table below summarizes the expected regioselectivity ratios based on the chosen catalytic or stoichiometric conditions.

| Reaction Paradigm | Reagents / Catalyst System | Primary Reaction Site | Selectivity Ratio (C2:C5) | Primary Mechanistic Driver |

| Halogen-Lithium Exchange | n-BuLi, THF, -78 °C | C2 | > 95 : 5 | CIPE / Oxygen Coordination |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃ | C5 | < 5 : 95 | Steric Differentiation |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃, Ph-HTP ligand | C2 | ~ 85 : 15 | Catalyst-Controlled Switching |

Experimental Protocols (Self-Validating Systems)

The following workflows have been engineered to ensure high fidelity and reproducibility in a pharmaceutical development setting.

Protocol A: Regioselective C2-Formylation via Halogen-Lithium Exchange

This protocol utilizes the MOM group's directing ability to selectively install a formyl group at the sterically hindered C2 position.

Reagents:

-

2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) [3]

-

n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology & Causality:

-

Preparation: Dissolve the substrate in anhydrous THF under a strict argon atmosphere and cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures are mandatory. They prevent the highly reactive C2-lithio intermediate from undergoing undesired proton abstraction from the solvent or eliminating LiBr to form a highly reactive benzyne intermediate.

-

-

Lithiation: Add n-BuLi dropwise over 15 minutes down the inner wall of the flask. Stir for 30 minutes at -78 °C.

-

Causality: Slow addition prevents localized exothermic heating, maintaining the kinetic preference for the DoM-directed C2 exchange over the thermodynamically stable C5 exchange.

-

-

Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for an additional 45 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C.

-

Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing double addition.

-

-

Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Causality: A mildly acidic quench collapses the tetrahedral intermediate to the desired aldehyde without prematurely cleaving the acid-sensitive MOM ether.

-

Validation & Quality Control:

-

¹H NMR (CDCl₃): The successful formation of the C2-formyl product is validated by the appearance of a distinct aldehyde proton singlet at ~10.3 ppm. The aromatic region will display a characteristic 1,2,4-trisubstitution pattern (a doublet and a doublet of doublets), confirming the retention of the C5 bromine.

Protocol B: Regioselective C5-Arylation via Suzuki-Miyaura Coupling

This protocol leverages steric hindrance to direct palladium oxidative addition exclusively to the C5 position.

Reagents:

-

2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv)

-

Arylboronic Acid (1.05 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane / H₂O (4:1 v/v, 0.15 M)

Step-by-Step Methodology & Causality:

-

Degassing: Combine 1,4-Dioxane and H₂O in a Schlenk flask and sparge with nitrogen gas for 15 minutes.

-

Causality: Pd(0) intermediates are highly susceptible to oxidation. Dissolved oxygen will rapidly degrade the catalyst, stalling the catalytic cycle and leading to homocoupling of the boronic acid.

-

-

Reaction Assembly: Add the substrate, arylboronic acid, and K₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last.

-

Causality: The bidentate dppf ligand possesses a large bite angle, creating a sterically demanding Pd(0) active species. This bulk forces the catalyst to bypass the MOM-shielded C2-bromine and selectively undergo oxidative addition at the exposed C5-bromine.

-

-

Cross-Coupling: Heat the mixture to 80 °C under nitrogen for 12 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for oxidative addition into the aryl-bromide bond.

-

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic layer through a short pad of Celite to remove palladium black, then concentrate and purify via silica gel chromatography.

Validation & Quality Control:

-

LC-MS: The mass spectrum must show the mass of the mono-arylated product with a single bromine isotope pattern (M and M+2 peaks in a 1:1 ratio). A 1:2:1 isotope pattern would indicate unreacted starting material, while the absence of an isotope pattern would indicate undesired double-arylation.

References

-

Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6490-6496. URL:[Link]

-

Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. URL:[Link]

Troubleshooting & Optimization

"optimizing Suzuki coupling with 2,5-Dibromo-1-(methoxymethoxy)benzene"

Technical Support Center: 2,5-Dibromo-1-(methoxymethoxy)benzene Optimization

Case ID: SUZ-MOM-25DB Status: Active Support Tier: Senior Application Scientist Level

Executive Summary

You are working with 2,5-Dibromo-1-(methoxymethoxy)benzene , a substrate presenting two distinct challenges: regioselectivity (differentiating between the C2 and C5 bromides) and steric hindrance (the C2 position is ortho-disubstituted).

This guide treats your experiment as a logic gate. Success depends on exploiting the steric difference between the "open" C5 position and the "shielded" C2 position while maintaining the integrity of the acid-sensitive MOM protecting group.

Module 1: Regioselectivity & Site-Selective Coupling

Q: Which bromine atom reacts first? A: The C5-bromide (para to the MOM group) reacts first.

The Technical Logic: While both positions are electronically activated (ortho/para) by the electron-donating MOM ether, sterics dictate the pathway .

-

C2 Position: Sandwiched between the bulky MOM group and the C3 proton. The trajectory for the palladium catalyst to undergo oxidative addition is physically obstructed.

-

C5 Position: Located meta to the MOM group and para to the ether oxygen. It is sterically accessible.[1]

Troubleshooting: "I am getting a mixture of mono- and bis-coupled products." If you are targeting the mono-product (C5 only) but seeing bis-coupling (C2+C5), adjust the following variables:

| Variable | Standard Condition | Optimization for Mono-Selectivity |

| Stoichiometry | 1.1 - 1.5 eq Boronic Acid | 0.95 - 1.0 eq (Starve the reaction) |

| Temperature | 80°C - 100°C | 40°C - 60°C (Kinetic control) |

| Catalyst | High activity (e.g., SPhos-Pd-G2) | Moderate activity (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) |

| Solvent | DMF/Water (Fast rate) | Toluene/Water or THF/Water (Slower rate) |

Module 2: The Hindered C2 Coupling (Bis-Arylation)

Q: I successfully coupled C5, but the C2 bromine won't react. Why?

A: After the first coupling, the ring is more crowded. The C2 position is now ortho to the MOM group and meta to the new aryl group. Standard catalysts (

The Fix: Ligand Switching You must switch to Buchwald Dialkylbiaryl Phosphines or NHC ligands . These are electron-rich (boosting oxidative addition) and bulky (boosting reductive elimination).[2][3]

-

Recommendation: SPhos or XPhos (as Pd-G2/G3 precatalysts).

-

Alternative: PEPPSI-IPr (NHC catalyst).

Module 3: Protecting Group Integrity (MOM Stability)

Q: Did I lose my MOM group during the reaction? A: MOM (Methoxymethyl ether) is an acetal. It is stable to base (standard Suzuki conditions) but extremely sensitive to acid .

Critical Checkpoints:

-

Boronic Acid Acidity: Some boronic acids are Lewis acidic. Ensure your base (e.g.,

, -

Workup: Never use 1M HCl to quench. Use Saturated

(mildly acidic) or simply water/brine. -

Lewis Acids: Avoid anhydrous conditions with Lewis-acidic additives. Stick to aqueous basic conditions.

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (Targeting C5)

Use this to install the first aryl group at the less hindered position.

-

Setup: In a reaction vial, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) and Aryl Boronic Acid (0.95 - 1.0 equiv ).

-

Catalyst: Add

(2-3 mol%). Note: This catalyst is robust but less aggressive than XPhos. -

Base/Solvent: Add degassed Toluene/Ethanol/Water (4:1:1 ratio) and

(2.0 equiv). -

Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.

-

Stop immediately upon consumption of starting material to prevent C2 attack.

-

-

Workup: Dilute with EtOAc, wash with water. Dry over

.

Protocol B: Forcing C2 Coupling (Synthesis of 1,2,5-Trisubstituted Arenes)

Use this if you already have a substituent at C5 and need to force the hindered C2 reaction.

-

Setup: Combine C5-substituted aryl bromide (1.0 equiv) and Aryl Boronic Acid (1.5 - 2.0 equiv ).

-

Catalyst: Add XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).

-

Why? These precatalysts generate the active species immediately and handle steric bulk.

-

-

Base/Solvent: Add 1,4-Dioxane/Water (4:1) and

(3.0 equiv).-

Why? Phosphate is a stronger base than carbonate, aiding transmetallation in hindered systems.

-

-

Reaction: Heat to 100°C - 110°C (reflux) for 12-24 hours.

-

Workup: Standard aqueous workup. Avoid acid.

Visualizing the Logic

Diagram 1: The Regioselectivity Decision Tree

Caption: Logical flow determining reaction outcome based on steric hindrance and catalyst choice.

Diagram 2: Experimental Workflow & Checkpoints

Caption: Step-by-step execution guide with critical "Stop/Go" checkpoints for MOM stability.

References

-

Regioselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of 2,3- and 2,5-dibromothiophenes." Tetrahedron, 62(12), 2831–2835. (Note: Establishes the preference for the C5 position in analogous 5-membered rings, applicable to steric arguments here).